2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
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Overview
Description
2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine nucleus, a phthalazine moiety, and a sulfonamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and phthalazine intermediates, followed by their coupling with the sulfonamide group under controlled conditions. Common reagents used in these reactions include trifluoroacetic acid as a catalyst and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents include trifluoroacetic acid, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine nucleus and exhibit similar pharmacological activities.
Phthalazine Derivatives: Compounds containing the phthalazine moiety, such as certain antihypertensive agents, show comparable biological effects.
Sulfonamide Derivatives: Sulfonamide antibiotics like sulfamethoxazole share the sulfonamide group and have similar mechanisms of action.
Uniqueness
2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of the piperidine, phthalazine, and sulfonamide groups, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-5-(4-piperidin-1-ylphthalazin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-19-12-13-20(17-24(19)34(32,33)28-18-21-9-5-6-14-27-21)25-22-10-3-4-11-23(22)26(30-29-25)31-15-7-2-8-16-31/h3-6,9-14,17,28H,2,7-8,15-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSDSNESZKRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)NCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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